molecular formula C6H15NO3 B8640623 Tetramethylammonium methyl carbonate CAS No. 22426-79-5

Tetramethylammonium methyl carbonate

Cat. No. B8640623
CAS RN: 22426-79-5
M. Wt: 149.19 g/mol
InChI Key: YKLKUNBKAPXTEZ-UHFFFAOYSA-M
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Patent
US05516928

Procedure details

In reaction apparatus equipped with a stirrer, condenser, thermometer and dripping funnel there are placed 622 g (4.5 mol) of isophorone and 4.47 g (30 mmol) of tetramethylammonium methylcarbonate. Over a period of 60 min there are added, at 120° C., 288.3 g of a mixture of isophorone and hydrocyanic acid (3 mol of HCN, 1.5mol Of isophorone). When all of said mixture has been added, the HCN concentration is 20 ppm. 3.5g of 85% strength H3PO4 are then added and the mixture is distilled at 0.1 mbar. There are obtained 426.6g of isophorone (99% based on converted isophorone) and 476.8 g of 3-cyano-3,5,5-trimethylcyclohexanone (96.2% based on HCN used).
Quantity
622 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.47 g
Type
catalyst
Reaction Step Seven
Yield
99%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[CH:11]#[N:12].OP(O)(O)=O>COC(=O)[O-].C[N+](C)(C)C>[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:11]([C:4]1([CH3:10])[CH2:5][C:6]([CH3:8])([CH3:7])[CH2:9][C:2](=[O:1])[CH2:3]1)#[N:12] |f:3.4|

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
mixture
Quantity
288.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Four
Name
Quantity
3 mol
Type
reactant
Smiles
C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Seven
Name
Quantity
4.47 g
Type
catalyst
Smiles
COC([O-])=O.C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In reaction apparatus
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, condenser
ADDITION
Type
ADDITION
Details
Over a period of 60 min there are added, at 120° C.
Duration
60 min
ADDITION
Type
ADDITION
Details
When all of said mixture has been added
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled at 0.1 mbar

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C1C=C(CC(C)(C)C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 476.8 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 128.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.